3-Chloro-2-hydroxypropyl heptadecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

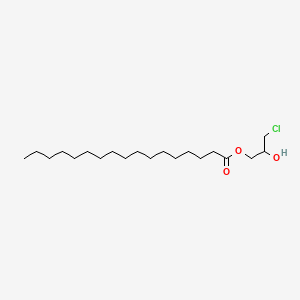

3-Chloro-2-hydroxypropyl heptadecanoate is a chemical compound with the molecular formula C20H39ClO3 . It is also known as HEPTADECANOIC ACID 3-CHLORO-2-HYDROXYPROPYL ESTER .

Synthesis Analysis

The synthesis of 3-chloro-2-hydroxypropyl compounds has been studied in various contexts. For instance, a patent describes the synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts through the hypochlorination of allyl quaternary ammonium salts . Another study discusses the preparation of polystyrene-block-poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)) .Molecular Structure Analysis

The molecular structure of this compound can be determined from its molecular formula, C20H39ClO3 . The exact structure would require more specific information or computational chemistry techniques for accurate determination.Chemical Reactions Analysis

The chemical reactions involving 3-chloro-2-hydroxypropyl compounds have been explored in the context of polymer chemistry. For example, block copolymers containing 3-chloro-2-hydroxypropyl methacrylate have been synthesized using nitroxide-mediated polymerization .科学的研究の応用

Synthesis and Application in Various Fields

3-Chloro-2-hydroxypropyl heptadecanoate is synthesized using different methods, including the organic solvent method, and has applications in various fields such as petroleum exploitation, environmental protection, and papermaking. The organic solvent method, in particular, uses trimethylamine and epichlorohydrin as raw materials and anhydrous alcohol as a solvent (Wang Qing-jun, 2006).

Use in Epoxy Resins and Reactive Polymers

This compound has wide applications in the production of various epoxy resins and reactive polymers. These materials are used for coating metal, leather, paper, and wood. A study on the regioselective ring opening reaction of epichlorohydrin with acetic acid for synthesizing 3-chloro-2-hydroxypropyl acetate demonstrated its efficacy in these applications (G. Yadav & Prasad S. Surve, 2013).

Adsorption on Montmorillonite Surfaces

Density functional theory calculations revealed the adsorption mechanism of 3-chloro-2-hydroxypropyl trimethylammonium chloride on montmorillonite surfaces. This study provides insights for designing high-performance inhibitors with favorable molecular structures (Zong-xian Yang et al., 2018).

Modification of Cotton Fiber

3-Chloro-2-hydroxypropyl trimethylammonium chloride has been used for the modification of cotton fiber. Its loading capability for Fe-sulfo phthalocyanine was tested under optimal conditions, demonstrating its potential in textile applications (Gu Peng-fei, 2009).

Antimicrobial Application in Nanocellulose

The quaternization of nanocellulose with 3-chloro-2-hydroxypropyltrimethyl ammonium chloride leads to the formation of quaternized nanocellulose triiodide, which shows potential as a disinfectant agent in biomedical and water purification processes due to its antimicrobial activity (Monica Bansal et al., 2021).

Safety and Hazards

The safety data sheet for 3-Chloro-2-hydroxypropyl methacrylate, a related compound, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It’s important to note that safety and hazards can vary between different compounds and should be evaluated individually.

特性

IUPAC Name |

(3-chloro-2-hydroxypropyl) heptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-19(22)17-21/h19,22H,2-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJUXUGMOYWYGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675918 |

Source

|

| Record name | 3-Chloro-2-hydroxypropyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87505-04-2 |

Source

|

| Record name | 3-Chloro-2-hydroxypropyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)

![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)